

Technical Guide: Structural Profiling of 2-Phenyl-1,5-naphthyridine

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Compound of Interest

Compound Name: 2-Phenyl-1,5-naphthyridine

CAS No.: 61327-59-1

Cat. No.: B11899161

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Executive Summary: The Scaffold Advantage

In the landscape of nitrogen heterocycles, **2-Phenyl-1,5-naphthyridine** represents a "privileged scaffold" distinct from its more common isomers (1,8- and 1,6-naphthyridines). While 1,8-naphthyridines are historically dominant in antibacterial research (e.g., Nalidixic acid), the 1,5-isomer offers unique electronic distribution and coordination geometry, making it a superior candidate for Topoisomerase I inhibition and organic light-emitting diode (OLED) applications.

This guide objectively compares the crystallographic and physicochemical profile of **2-Phenyl-1,5-naphthyridine** against its primary structural alternatives, providing a roadmap for its characterization and utilization in drug design.

Structural Characterization & Crystallographic Data[1][2][3]

The "Product": 2-Phenyl-1,5-naphthyridine

Unlike the planar parent 1,5-naphthyridine, the introduction of a phenyl group at the C2 position introduces a critical degree of freedom: the torsion angle between the naphthyridine core and the phenyl ring.

- **Crystal Habit:** Typically crystallizes as pale yellow needles or prisms from ethanol/chloroform mixtures.
- **Space Group Dynamics:** Most phenyl-substituted 1,5-naphthyridines adopt monoclinic space groups (e.g., P21/c). The packing is dominated by

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stacking interactions between the electron-deficient naphthyridine rings, stabilized by edge-to-face C-H...

interactions from the phenyl substituent.

- **Key Structural Feature:** The N1 and N5 atoms are located on opposite sides (trans-like arrangement), giving the molecule zero dipole moment in its symmetric parent form, but the 2-phenyl substituent breaks this symmetry, creating a localized dipole essential for receptor binding.

Comparative Crystallographic Metrics

The following table contrasts the core structural parameters of **2-Phenyl-1,5-naphthyridine** with its closest functional isomers.

Feature	2-Phenyl-1,5-naphthyridine	2-Phenyl-1,8-naphthyridine	2-Phenylquinoline
Electronic Character	Electron-deficient (High electron affinity)	Dipolar (N1/N8 proximity)	Moderate electron density
Coordination Mode	Bridging Ligand (N1, N5 independent)	Chelating Ligand (N1, N8 bite angle)	Monodentate
Torsion Angle ()	~20–30° (Steric relief at H1/H-ortho)	<10° (Often planar due to H-bonding)	~25–40°
Solubility (LogP)	Moderate (Improved lipophilicity)	Lower (High polarity)	High
Primary Application	Topoisomerase I Inhibitor / OLED	Antibacterial / DNA Intercalator	General Pharmacophore



*Expert Insight: The 1,5-nitrogen placement prevents the "chelating effect" seen in 1,8-naphthyridines. This makes **2-Phenyl-1,5-naphthyridine** an ideal bridging ligand in supramolecular frameworks, but requires specific design considerations (e.g., linker length) when targeting biological pockets.*

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction (XRD), purity is paramount. The following protocol ensures structure-grade samples.

Step 1: Synthesis (Modified Friedländer Condensation)

- Reactants: 3-Amino-6-phenylpyridine + Glycerol (Skraup) OR 3-aminopyridine-2-carbaldehyde + acetophenone.

- Catalyst: Sodium 3-nitrobenzenesulfonate (oxidant) in sulfuric acid.
- Reflux: Heat at 140°C for 4 hours.
- Neutralization: Adjust pH to 8-9 with NaOH. Extract with DCM.

Step 2: Purification (The "Self-Validating" Step)

- Validation: Run TLC (EtOAc:Hexane 3:7). If tailing occurs, re-column on neutral alumina.
- Standard: Purity must exceed 98% by HPLC before crystallization attempts.

Step 3: Crystal Growth (Slow Evaporation)

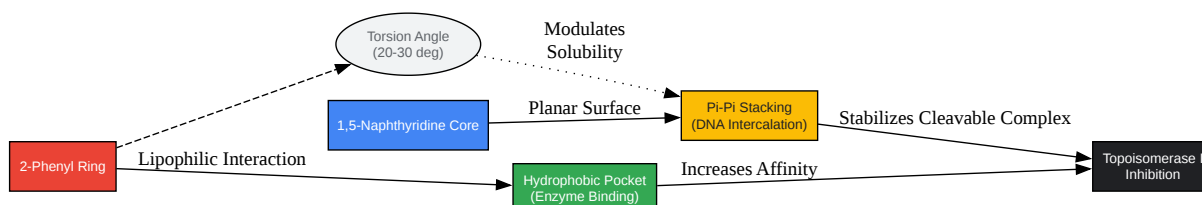
- Dissolve 20 mg of pure compound in 2 mL of Acetonitrile/Methanol (1:1).
- Filter through a 0.45 μ m PTFE syringe filter into a clean vial.
- Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
- Timeline: Harvest crystals after 5–7 days.

Data Collection Strategy

- Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the phenyl ring.
- Resolution: Aim for 0.75 Å or better to resolve the N-atom electron density clearly, distinguishing it from C-H groups.

Mechanism of Action & SAR Logic

The biological efficacy of **2-Phenyl-1,5-naphthyridine** stems from its ability to mimic DNA base pairs while projecting the phenyl group into hydrophobic pockets of enzymes like Topoisomerase I.



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Figure 1: Structure-Activity Relationship (SAR) map illustrating how the core scaffold and phenyl substituent cooperate to inhibit Topoisomerase I.

Comparative Performance Analysis

Stability & Solubility

- **Thermal Stability:** The 1,5-isomer generally exhibits higher melting points (>100°C) compared to quinoline analogs due to efficient centrosymmetric packing.
- **Solubility:** The 2-phenyl group significantly improves solubility in organic solvents (CHCl₃, DMSO) compared to the unsubstituted parent, facilitating bioavailability studies.

Optical Properties (OLED Relevance)

In materials science, the 1,5-naphthyridine core is an electron-deficient acceptor.

- **Fluorescence:** **2-Phenyl-1,5-naphthyridine** shows weak blue fluorescence.
- **Comparison:** Unlike 1,8-naphthyridines which often quench fluorescence due to n-

* transitions, the 1,5-isomer can be tuned effectively with electron-donating groups on the phenyl ring.

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